N-[(1R)-1-(2H-1,3-Benzodioxol-5-yl)butyl]acetamide
Description
N-[(1R)-1-(2H-1,3-Benzodioxol-5-yl)butyl]acetamide is a chiral acetamide derivative featuring a 1,3-benzodioxole moiety linked to a butyl chain with an (R)-configured stereocenter. The 1,3-benzodioxol-5-yl group is an electron-rich aromatic system, often associated with enhanced binding to biological targets, particularly in central nervous system (CNS)-active compounds.
Properties
CAS No. |
398453-26-4 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-[(1R)-1-(1,3-benzodioxol-5-yl)butyl]acetamide |
InChI |
InChI=1S/C13H17NO3/c1-3-4-11(14-9(2)15)10-5-6-12-13(7-10)17-8-16-12/h5-7,11H,3-4,8H2,1-2H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
HNLYSFKCYOATQT-LLVKDONJSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC2=C(C=C1)OCO2)NC(=O)C |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(2H-1,3-Benzodioxol-5-yl)butyl]acetamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Butyl Chain: The benzodioxole ring is then reacted with a butyl halide in the presence of a base to form the butyl-substituted benzodioxole.
Formation of the Acetamide Group: The final step involves the reaction of the butyl-substituted benzodioxole with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-(2H-1,3-Benzodioxol-5-yl)butyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-[(1R)-1-(2H-1,3-Benzodioxol-5-yl)butyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1R)-1-(2H-1,3-Benzodioxol-5-yl)butyl]acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular processes such as signal transduction, gene expression, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N-[(1R)-1-(2H-1,3-Benzodioxol-5-yl)butyl]acetamide and its analogues:
Key Observations:
- The spiro-diazaspirodecane group in ’s compound increases molecular weight and rigidity, contributing to its low aqueous solubility (6.1 µg/mL), a critical factor in drug design . The benzoselenophene and benzo[e]indole moieties in ’s analogue introduce selenium and nitrogen heteroatoms, which may improve redox activity or binding affinity compared to benzodioxole-based systems .
Crystallographic Behavior :
Solubility and Bioavailability :
Functional Group and Pharmacophore Analysis
- Benzodioxole vs.
- Acetamide Linker: All compounds retain the acetamide group, enabling hydrogen-bond donor/acceptor interactions. However, substitution patterns (e.g., chloro in , spiro in ) modulate electronic and steric effects.
Implications for Drug Design
- The target compound’s stereochemistry and simpler structure may offer advantages in synthetic accessibility and tunability compared to the more complex heteroaromatic systems in and .
- ’s hydrogen-bonding motifs highlight the importance of crystal engineering for stability, a consideration if the target compound is developed in solid dosage forms .
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